5-Bromo-1-ethyl-3-methyl-1H-pyrazole
Overview
Description
5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with bromine, ethyl, and methyl groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
Similar compounds have been used as precursors in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole with its targets and any resulting changes .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems, which could potentially affect various biochemical pathways .
Result of Action
The change in structure due to tautomerism in pyrazoles translates into changes in properties, which could potentially result in various molecular and cellular effects .
Action Environment
It’s worth noting that the structural properties of similar compounds can be used for regioselective synthesis, suggesting that the action of this compound could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole typically involves the bromination of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and dehalogenated pyrazoles .
Scientific Research Applications
5-Bromo-1-ethyl-3-methyl-1H-pyrazole has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
5-Bromo-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the bromine atom, influences its reactivity and interaction with molecular targets, making it a valuable compound in various research fields .
Biological Activity
5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a unique pyrazole ring structure with a bromine atom at the 5-position and ethyl and methyl substituents at the 1 and 3 positions, respectively. Its molecular formula is with a molecular weight of approximately 202.05 g/mol. The presence of the bromine atom enhances its lipophilicity, which may improve its interaction with biological targets.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. A study demonstrated that certain derivatives exhibited selective COX-2 inhibition with a selectivity index of up to 353.8, suggesting potential for use as safer anti-inflammatory agents compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.01 | - |
Compound A | 0.034 | 353.8 |
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Studies have reported that related pyrazole compounds possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
E. coli | TBD |
Staphylococcus aureus | TBD |
Anticancer Activity
Emerging evidence suggests that this compound may inhibit cancer cell proliferation. Specific studies have indicated that pyrazole derivatives can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death . For instance, compounds similar to this pyrazole have been shown to affect the PI3K/Akt signaling pathway, which is critical in cancer progression.
Case Studies
Case Study 1: Anti-inflammatory Efficacy in Animal Models
A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated significant reduction in edema compared to control groups, with some compounds demonstrating efficacy comparable to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Activity Assessment
In vitro tests were conducted on synthesized pyrazole derivatives against multiple bacterial strains using standard disc diffusion methods. The results showed promising antibacterial activity, particularly against gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Properties
IUPAC Name |
5-bromo-1-ethyl-3-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEIZBCGEUQTET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782381-52-5 | |
Record name | 5-bromo-1-ethyl-3-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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